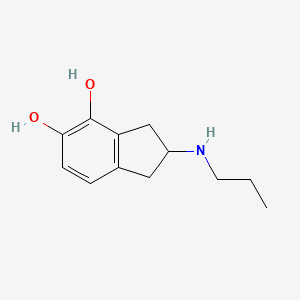
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol is a chemical compound with a unique structure that includes an indene backbone substituted with a propylamino group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene-4,5-diol with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated indene derivative.
Substitution: The propylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield indene-4,5-dione, while reduction may produce 2-(propylamino)-2,3-dihydroindane.
Applications De Recherche Scientifique
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol exerts its effects involves its interaction with specific molecular targets. The propylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylamino)-2,3-dihydro-1H-indene-4,5-diol
- 2-(ethylamino)-2,3-dihydro-1H-indene-4,5-diol
- 2-(butylamino)-2,3-dihydro-1H-indene-4,5-diol
Uniqueness
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group provides a balance between hydrophobic and hydrophilic interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(propylamino)-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-5-13-9-6-8-3-4-11(14)12(15)10(8)7-9/h3-4,9,13-15H,2,5-7H2,1H3 |
Clé InChI |
IISBDWDWBQBLBK-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CC2=C(C1)C(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


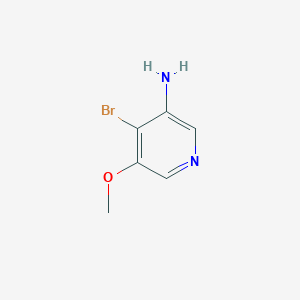
![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)

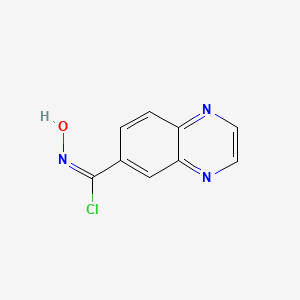
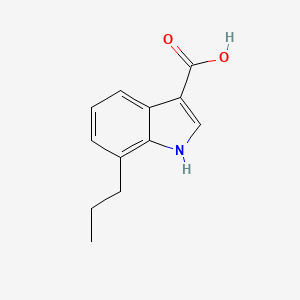
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)

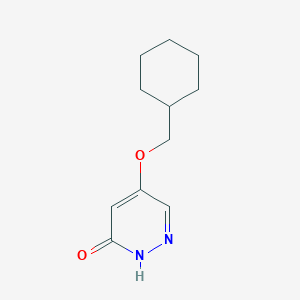

![Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate](/img/structure/B11894294.png)




